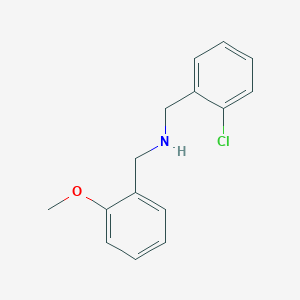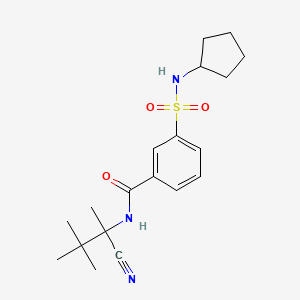![molecular formula C15H20O2 B2783058 1-[(2-Methylphenyl)methyl]cyclohexane-1-carboxylic acid CAS No. 1225791-15-0](/img/structure/B2783058.png)
1-[(2-Methylphenyl)methyl]cyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[(2-Methylphenyl)methyl]cyclohexane-1-carboxylic acid” is a chemical compound with the CAS Number: 1225791-15-0 . It has a molecular weight of 232.32 . The IUPAC name for this compound is 1-(2-methylbenzyl)cyclohexanecarboxylic acid . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C15H20O2/c1-12-7-3-4-8-13(12)11-15(14(16)17)9-5-2-6-10-15/h3-4,7-8H,2,5-6,9-11H2,1H3,(H,16,17) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .Scientific Research Applications
Environmental Science Applications
Environmental Exposure Assessment
The study of 1,2-Cyclohexane dicarboxylic acid, diisononyl ester (DINCH) and its oxidative metabolites in U.S. adults highlights the use of such compounds as biomarkers for environmental exposure assessment. This research demonstrated the increasing detection rates of DINCH metabolites in urine samples over time, suggesting a rise in environmental exposure levels (Silva et al., 2013).
Chemistry and Catalysis
Cyclohexane Oxidation
Research on the oxidation of cyclohexane catalyzed by Titanium Silicalite (TS-1) provides insights into the selective and unselective oxidation processes of cyclohexanol to cyclohexanone, revealing potential applications in industrial chemistry and catalysis (Spinacé et al., 1995).
Materials Science
New Generation Plasticizers
The identification and analysis of new generation plasticizers, such as diisononyl cyclohexane-1,2-dicarboxylate (DINCH), through GC/MS and ESI/MS techniques, show their application in improving the flexibility of polymers like PVC while reducing toxic effects on human health. This research supports the development of safer, more sustainable materials (Dziwiński et al., 2017).
Analytical Chemistry
Analysis of Organic Contaminants
The use of cation-exchange resins and non-ionic cross-linked polymers in analyzing aqueous solutions for organic contaminants showcases the relevance of cyclohexane derivatives in environmental and analytical chemistry. This method offers a deeper understanding of adsorption processes and the behavior of organic compounds in various conditions (Jahangir & Samuelson, 1978).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
1-[(2-methylphenyl)methyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O2/c1-12-7-3-4-8-13(12)11-15(14(16)17)9-5-2-6-10-15/h3-4,7-8H,2,5-6,9-11H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJFQHMWIZGFQHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC2(CCCCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1225791-15-0 |
Source


|
| Record name | 1-[(2-methylphenyl)methyl]cyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-(1H-pyrrol-1-yl)-2-(p-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)-2-(3,4-dimethoxyphenyl)ethanone](/img/structure/B2782975.png)

![N-[[5-Methyl-1-(2-methylpropyl)pyrazol-4-yl]methyl]prop-2-enamide](/img/structure/B2782980.png)



![3-(4-Fluorobutyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2782987.png)





